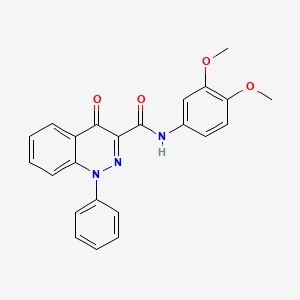![molecular formula C6H8O B2602585 Spiro[2.3]hexan-4-one CAS No. 20571-15-7](/img/structure/B2602585.png)
Spiro[2.3]hexan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[23]hexan-4-one is a unique organic compound characterized by a spirocyclic structure, where a cyclopropane ring is fused to a cyclobutanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Spiro[2.3]hexan-4-one can be synthesized through several methods. One common approach involves the ozonolysis of bicyclopropylidene, which yields a mixture of products including this compound . Another method involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, producing this compound as a major product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques such as ozonolysis and cycloaddition reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.3]hexan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ozone, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted spirocyclic compounds .
Scientific Research Applications
Spiro[2.3]hexan-4-one has several applications in scientific research:
Mechanism of Action
The mechanism by which spiro[2.3]hexan-4-one exerts its effects involves interactions with various molecular targets. The spirocyclic structure allows for unique conformational flexibility, which can influence its reactivity and interactions with other molecules . The compound can participate in charge-transfer interactions and other electronic effects due to its fused ring system .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.3]hexan-5-one: Similar in structure but with a different position of the carbonyl group.
Dispiro[2.1.2.1]octan-4-one: Contains two spirocyclic units fused together.
Dispiro[2.0.2.2]octan-7-one: Another spirocyclic compound with a different ring fusion pattern.
Uniqueness
Spiro[2.3]hexan-4-one is unique due to its specific spirocyclic structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of novel compounds and in studies of molecular interactions .
Properties
IUPAC Name |
spiro[2.3]hexan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-5-1-2-6(5)3-4-6/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRNAOWGCPSZCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2602503.png)
![1-[(4-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2602505.png)
![Methyl 2-amino-2-[3-(2-chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2602506.png)




![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B2602517.png)

![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2602520.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2602523.png)

![1-(2-Ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2602525.png)
